

Fluorexetamine recreational use prevalence

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Compound Focus: Fluorexetamine

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Documented Prevalence of Fluorexetamine

The table below summarizes available data on **fluorexetamine** detections. Reported prevalence is low, but complicated by **analytical misidentification** with its positional isomer **2-fluoro-2-oxo-PCE (2F-2oxo-PCE, "CanKet")** [1] [2] [3].

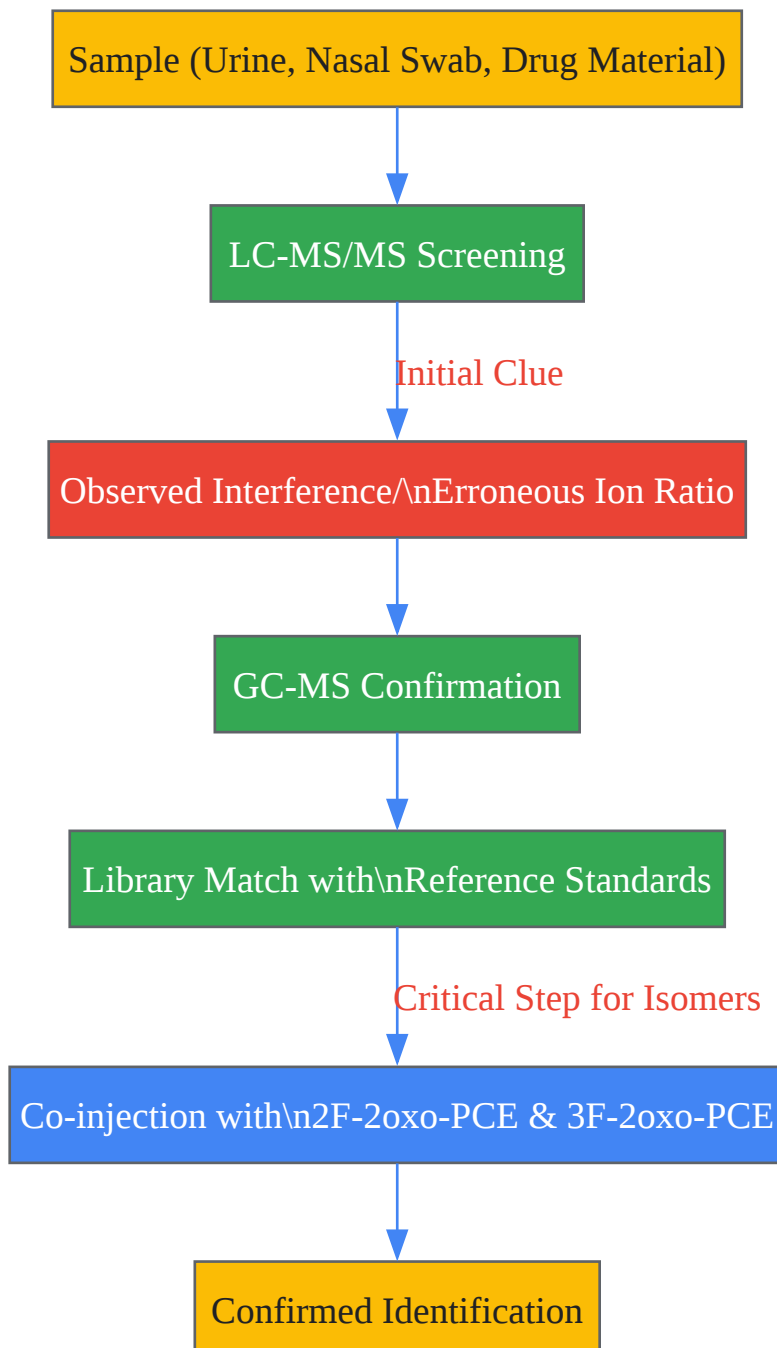
Source / Location	Period	Detection Context	Key Findings on Fluorexetamine & Isomers
Substance UVIC (Canada) [4]	April 2024	Drug checking service	1 expected fluorexetamine sample contained 2-fluoro-2-oxo-PCE instead [4].
CFSRE NPS Discovery [2]	May 2024	Public Alert (Drug materials & toxicology)	2F-2oxo-PCE identified in >20 drug materials & >35 toxicology specimens. >60% of drug materials also contained opioids (primarily fentanyl) [2].
Aegis Laboratories [5]	H1 2025 (Q1-Q2)	U.S. clinical lab NPS testing	Hallucinogens/dissociatives class was the least frequently ordered NPS test (~40% of samples with any NPS ordered) [5].

Analytical Protocols and Identification Challenge

A primary concern is reliable analytical distinction from its isomer **2F-2oxo-PCE (CanKet)**. Much of the early public health data attributed to **fluorexetamine** may actually be its isomer [1] [3].

Detailed Analytical Workflow for Identification

The following diagram illustrates the multi-technique analytical workflow required to confirm the presence of **fluorexetamine** and distinguish it from its isomer.



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Workflow for identifying **fluorexetamine** and distinguishing it from its isomer 2F-2oxo-PCE, based on a published DUID case [3].

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Screening:** Systematic targeted screening covering numerous analytes and Novel Psychoactive Substances (NPS). This initial stage may reveal **interferences or erroneous ion ratios** in the data, serving as the first clue that an unanticipated or isomeric substance is present [3].
- **Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation:** Following LC-MS/MS screening, general unknown screening by GC-MS is performed. The sample is compared to a commercial spectral library, which may initially suggest an identity [3].
- **Definitive Distinction Using Reference Materials:** The critical final step is injecting certified reference materials for both **2-fluoro-2-oxo-PCE** and **3-fluoro-2-oxo-PCE (fluorexetamine)**. Without this, the two isomers are **indistinguishable** in standard methods, leading to potential misidentification [1] [3].

Geographic Distribution and Co-Occurring Substances

Available data suggests detections primarily in **North America** (United States and Canada), though it remains rare [2] [4]. When detected, it is frequently part of a **polysubstance** exposure.

- **Opioids:** A significant public health concern is the co-occurrence with potent synthetic opioids. CFSRE reported that over 60% of drug materials containing 2F-2oxo-PCE also contained opioids, primarily **fentanyl** [2].
- **Other Depressants:** Other common co-occurring substances include **xylazine** and novel benzodiazepines (NPS benzos), compounding respiratory depression risks [2].

Key Summary for Researchers

- **Low Prevalence but Present:** **Fluorexetamine** and its isomers are confirmed in the recreational drug supply, though at low levels.
- **Critical Identification Challenge:** Reliable prevalence data requires **co-chromatography with reference standards** to distinguish 3-F-2oxo-PCE from 2-F-2oxo-PCE.
- **Significant Polysubstance Context:** These dissociative substances often appear alongside potent depressants like fentanyl, nitazenes, and xylazine, creating high-risk exposure scenarios [2].

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References

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2. Public Alerts [cfsre.org]
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